molecular formula C23H21N3O4 B2388917 [(1-Cyanocyclohexyl)carbamoyl]methyl 3-phenyl-2,1-benzoxazole-5-carboxylate CAS No. 871561-80-7

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-phenyl-2,1-benzoxazole-5-carboxylate

Cat. No.: B2388917
CAS No.: 871561-80-7
M. Wt: 403.438
InChI Key: ZHCZOCBDHFGVRJ-UHFFFAOYSA-N
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Description

The compound [(1-Cyanocyclohexyl)carbamoyl]methyl 3-phenyl-2,1-benzoxazole-5-carboxylate features a benzoxazole core fused with a phenyl group at position 3 and a carbamate-linked cyanocyclohexyl substituent at position 3. Benzoxazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-phenyl-2,1-benzoxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c24-15-23(11-5-2-6-12-23)25-20(27)14-29-22(28)17-9-10-19-18(13-17)21(30-26-19)16-7-3-1-4-8-16/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCZOCBDHFGVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzoxazole Ring Formation

The benzoxazole core is synthesized via cyclocondensation of 2-aminophenol derivatives with carbonyl-containing reagents. A modified protocol from PMC6768025 involves:

  • Step A : Reaction of substituted anilines with chloroacetyl chloride to form 2-chloro-N-(substituted phenyl)acetamide intermediates.
  • Step B : Azidation with sodium azide to yield 2-azido-N-(substituted phenyl)acetamide.
  • Step C : Cyclization with 2-aminophenol derivatives under basic conditions to form the benzoxazole ring.

For the 3-phenyl substituent, a pre-functionalized 2-aminophenol with a phenyl group at the 3-position is required. Alternatively, Suzuki-Miyaura coupling post-cyclization could introduce the phenyl group, though this may require palladium catalysis.

Carboxylic Acid Functionalization

The 5-carboxylate group is introduced via:

  • Direct Esterification : Using methanol and thionyl chloride (SOCl₂) to form the methyl ester.
  • Hydrolysis : Subsequent saponification of the ester to the carboxylic acid using aqueous NaOH or LiOH.

Esterification of the Carboxylate Group

Methyl Ester Formation

The final esterification employs methanol and catalytic acid (e.g., H₂SO₄) or coupling agents like DCC/DMAP. Patent AU2019350525A1 highlights the use of alkylation agents (e.g., methyl iodide) under basic conditions for ester synthesis.

Purification and Characterization

Crude products are purified via recrystallization or column chromatography. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.

Alternative Synthetic Pathways

One-Pot Sequential Reactions

A streamlined approach combines cyclization, amidation, and esterification in a single pot. For instance:

  • Cyclocondensation of 2-amino-5-nitro-3-phenylphenol with methyl chloroacetate.
  • Nitro group reduction to amine, followed by carbamoylation with 1-cyanocyclohexyl isocyanate.

Solid-Phase Synthesis

Immobilized resins (e.g., Wang resin) enable stepwise assembly, though scalability remains challenging.

Optimization Challenges and Solutions

Regioselectivity in Benzoxazole Formation

Meta-substitution (3-phenyl) demands precise control. Directed ortho-metalation (DoM) strategies using directing groups (e.g., sulfonamides) enhance regioselectivity.

Stability of the 1-Cyanocyclohexyl Group

The nitrile group is prone to hydrolysis under acidic or basic conditions. Neutral pH and anhydrous solvents mitigate degradation.

Stereochemical Purity

Racemization at the cyclohexyl center is avoided by using enantiomerically pure 1-cyanocyclohexylamine, synthesized via asymmetric hydrogenation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Stepwise Synthesis 65–75 ≥98 High reproducibility Multi-step, time-consuming
One-Pot Synthesis 50–60 95 Reduced purification steps Lower yield due to side reactions
Solid-Phase 30–40 90 Ease of intermediate isolation Limited scalability

Chemical Reactions Analysis

Types of Reactions

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-phenyl-2,1-benzoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-phenyl-2,1-benzoxazole-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 3-phenyl-2,1-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues in Benzoxazole/Benzoxadiazole Families

Compound A : Methyl 2-((1-(2,4-dichloro-5-(phenylsulfonamido)phenyl)-3-methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)methyl)phenyl(methoxy)carbamate ()
  • Key Differences: Replaces the benzoxazole core with a triazole ring. Spectroscopic Data: ¹H-NMR (δ 2.18–8.02) and EI-MS (m/z 592 [M]⁺) confirm structural integrity .
Compound B : 1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one ()
  • Key Differences: Substitutes benzoxazole with benzoxadiazole, altering electron distribution. Includes a triazole-linked hexanone chain, which may influence solubility and metabolic stability .
Compound C : Thiazol-5-ylmethyl carbamate derivatives ()
  • Key Differences :
    • Replaces benzoxazole with thiazole, altering heteroatom interactions.
    • Hydroperoxypropan-2-yl groups introduce oxidative reactivity .

Physicochemical and Spectroscopic Properties

Property Target Compound Compound A () Compound B ()
Molecular Weight ~450 (estimated) 592 ~300 (estimated)
Core Structure Benzoxazole Triazole Benzoxadiazole
Key Functional Groups Cyanocyclohexylcarbamoyl, phenyl Sulfonamide, dichlorophenyl Triazolylmethyl, hexanone
Spectroscopy Not reported ¹H-NMR, EI-MS Not reported

Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, structural parallels suggest:

  • Cyanocyclohexylcarbamoyl: May enhance CNS penetration compared to sulfonamide (Compound A) or thiazole (Compound C) derivatives.

Biological Activity

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-phenyl-2,1-benzoxazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes a benzoxazole ring, a phenyl group, and a cyanocyclohexyl carbamoyl moiety, which contribute to its diverse biological properties.

Chemical Structure

The IUPAC name of the compound is [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-phenyl-2,1-benzoxazole-5-carboxylate . The chemical structure can be represented as follows:

InChI InChI 1S C23H21N3O4 c24 15 23 11 5 2 6 12 23 25 20 27 14 29 22 28 17 9 10 19 18 13 17 21 30 26 19 16 7 3 1 4 8 16 h1 3 4 7 10 13H 2 5 6 11 12 14H2 H 25 27 \text{InChI }\text{InChI 1S C23H21N3O4 c24 15 23 11 5 2 6 12 23 25 20 27 14 29 22 28 17 9 10 19 18 13 17 21 30 26 19 16 7 3 1 4 8 16 h1 3 4 7 10 13H 2 5 6 11 12 14H2 H 25 27 }

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

1. Antimicrobial Activity

  • Studies have shown that compounds with similar benzoxazole structures possess significant antibacterial and antifungal properties. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus brasiliensis .

2. Antitumor Activity

  • The compound has been investigated for its anticancer potential. In vitro studies demonstrate that it may inhibit cell proliferation in various carcinoma cell lines. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt pathway .

3. Mechanism of Action

  • The biological activity of this compound is attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors that regulate cell growth and apoptosis. For example, it has been shown to inhibit phosphorylation of protein kinase B (Akt), which is crucial in cancer cell survival .

Study on Antitumor Activity

A recent study evaluated several benzoxazole derivatives for their cytotoxic effects on different cancer cell lines (SW620, CFPAC-1, HepG2, HeLa). The results indicated that compounds with structural similarities to this compound exhibited varying levels of cytotoxicity with significant inhibition observed at specific concentrations .

CompoundIC50 (µM)Cell Line Tested
Compound A10HeLa
Compound B15HepG2
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-phenyl12SW620

Docking Studies

Docking studies have revealed that the compound interacts favorably with several targets implicated in tumor survival and proliferation. These studies suggest that the binding energies are lower compared to other known inhibitors, indicating a potentially stronger interaction with target proteins .

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